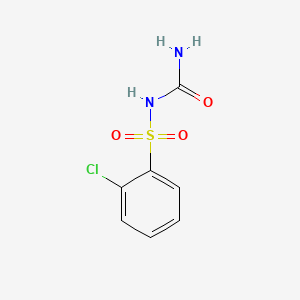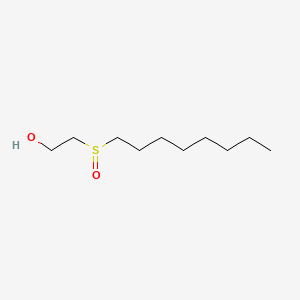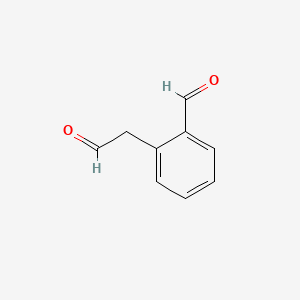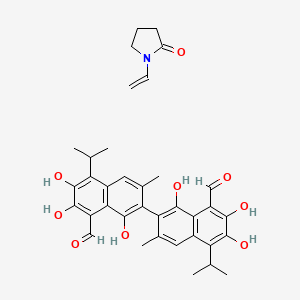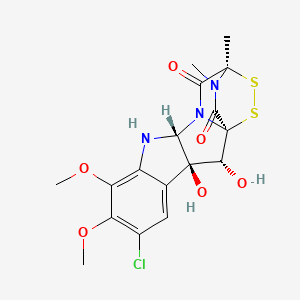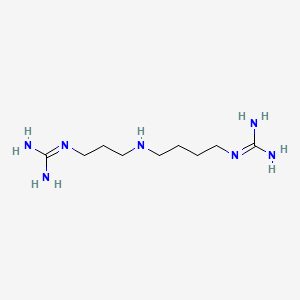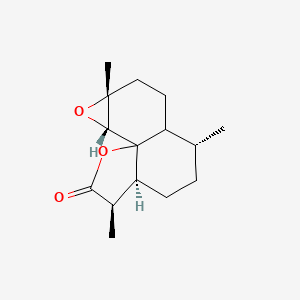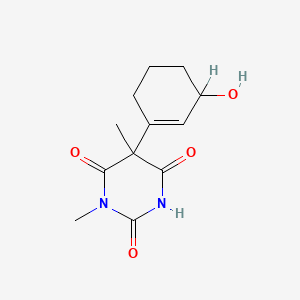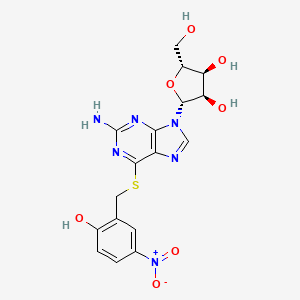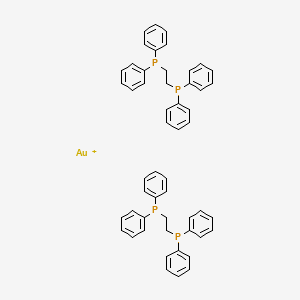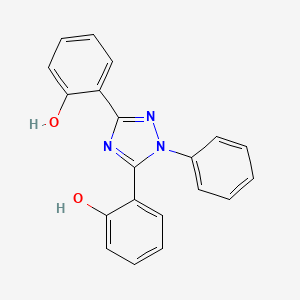
2,2'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol is a member of the class of triazoles that is 1-phenyl-1H-1,2,4-triazole substituted by 2-hydroxyphenyl groups at positions 3 and 5. It is a member of triazoles and a member of phenols. It derives from a hydride of a 1-phenyl-1H-1,2,4-triazole.
Scientific Research Applications
Luminescent Properties
- Luminescent Properties and Synthesis : A study conducted by Xi et al. (2021) explored the luminescent properties of compounds based on the 4-amino-4H-1,2,4-triazole group, including a variation similar to 2,2'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol. They found that these compounds exhibit distinct luminescent properties, which could be of interest in materials science and photonics (Xi et al., 2021).
Chemical Synthesis and Reactivity
- Synthesis of Isoindoles : Gilchrist et al. (1975) explored the flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles, leading to the formation of isoindoles, a process in which compounds like 2,2'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol might be intermediates or related structures (Gilchrist, Rees, & Thomas, 1975).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Bentiss et al. (2007) investigated the use of 4H-triazole derivatives, closely related to the compound , for corrosion and dissolution protection of mild steel. Their findings suggest potential applications in industrial corrosion inhibition (Bentiss et al., 2007).
Photoreactive Properties
- Photoreactive Studies : Research by Gilgen et al. (1974) on the photoinduced reactions of similar triazole compounds may provide insights into the photoreactive properties that could be exhibited by 2,2'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol (Gilgen, Heimgartner, & Schmid, 1974).
Thermal Stability and Acoustic Properties
- Thermal Stability in Energetic Materials : Rao et al. (2016) evaluated the thermal stability of nitro-rich 1,2,4-triazoles, which suggests the potential application of similar compounds in energetic materials and propellants (Rao et al., 2016).
Antimicrobial Properties
- Antimicrobial Evaluation : Almajan et al. (2010) synthesized fused 1,2,4-triazoles and evaluated their antimicrobial activities. This research indicates the potential use of similar compounds in pharmaceuticals and antimicrobial applications (Almajan et al., 2010).
properties
Product Name |
2,2'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol |
|---|---|
Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C20H15N3O2/c24-17-12-6-4-10-15(17)19-21-20(16-11-5-7-13-18(16)25)23(22-19)14-8-2-1-3-9-14/h1-13,24-25H |
InChI Key |
ZSVXKCSZMLMPBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)
